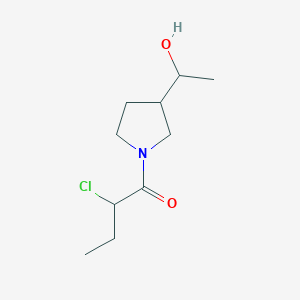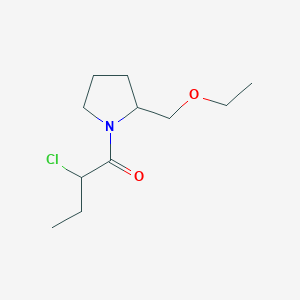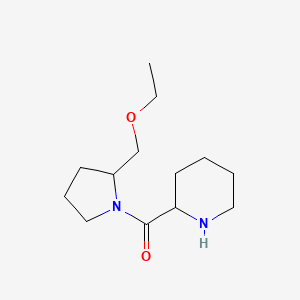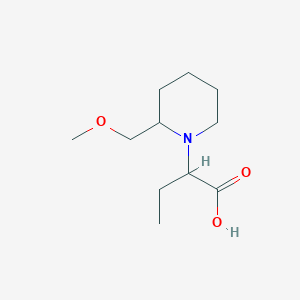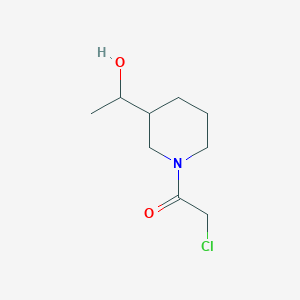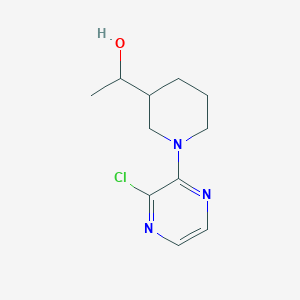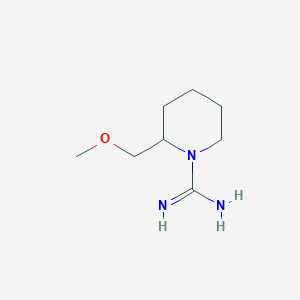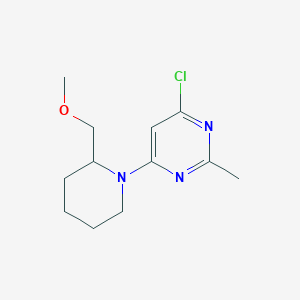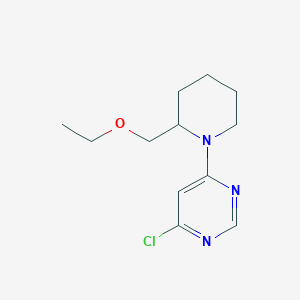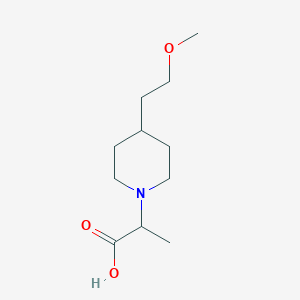
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one, also known as AH-7921, is a synthetic opioid that was first synthesized by a group of researchers at the pharmaceutical company Allen and Hanburys in the 1970s. It belongs to the class of organic compounds known as valine and derivatives .
Molecular Structure Analysis
The molecule has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The molecular formula is C9H18N2O2, and the molecular weight is 186.25 g/mol.Applications De Recherche Scientifique
Enzymatic Synthesis in Drug Development
The compound is a key intermediate in the synthesis of certain developmental drug candidates. Research demonstrates the use of d-threonine aldolase enzymes to catalyze the synthesis of chiral β-hydroxy-α-amino acids, which are crucial for developing active pharmaceutical ingredients (APIs). These enzymes, produced through efficient recombinant E. coli fermentation processes, facilitate the aldol addition necessary for creating high-purity, high-yield intermediates with significant stereo- and enantioselectivity (Goldberg et al., 2015).
Advanced Synthesis of Pyrrolidin-2-ones Derivatives
Pyrrolidin-2-ones and their derivatives are explored for their potential in pharmacy due to their presence in many natural products and biologically active molecules. The ability to introduce various substituents into their nucleus opens avenues for creating new medicinal molecules. Recent studies have focused on synthesizing new active compounds by modifying the C1-, C4-, and C5-positions of 3-hydroxy-3-pyrrolin-2-one, revealing promising chemical properties and potential biological activities (Rubtsova et al., 2020).
Role in Asymmetric Synthesis
Asymmetric synthesis of certain compounds using soluble and polystyrene-bound salenCo(III)OAc complexes as catalysts for hydrolytic kinetic resolution has been documented. This method allows for the efficient synthesis of enantiomerically pure compounds, which are essential in the development of aminoalcohols with potential medicinal applications (Kulig et al., 2007).
Application in HIV Treatment Research
Compounds with a similar structure have been evaluated for their anti-HIV activities. The synthesis of enantiomerically pure [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] thymine and -adenine showcases potential antiviral agents, emphasizing the role of such compounds in developing treatments for viral infections (Oohashi et al., 1998).
Contributions to Glycosidase Inhibitor Development
The synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors further highlights the compound's relevance in medicinal chemistry. These novel amino pyrrolidines, developed through regio- and stereoselective methods, offer a new approach to moderating enzyme activity, which could lead to therapeutic applications for diseases related to glycosidase function (Curtis et al., 2007).
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives play a significant role in the interaction with biological targets .
Biochemical Pathways
It is known that compounds containing the pyrrolidine ring can influence various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the pyrrolidine ring and its derivatives can have various biological activities .
Analyse Biochimique
Biochemical Properties
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound may interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor, thereby influencing the activity of these enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the levels of metabolites, thereby impacting cellular homeostasis . Additionally, its effects on cell signaling pathways may alter the expression of specific genes, influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific sites on enzymes and proteins, potentially inhibiting or activating their activity . This binding can lead to conformational changes in the target biomolecules, affecting their function and downstream signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of such compounds can vary, and their degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular responses, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that may have distinct biological activities . The compound’s influence on metabolic flux and metabolite levels can affect cellular homeostasis and overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in targeting specific tissues or organs.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
3-amino-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(12)8-3-2-6-11(8)9(13)4-5-10/h7-8,12H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQYFGYDBQMPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



